2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1 and a thioether-linked ethanone moiety bearing an indolin-1-yl group. The 3-chlorophenyl substituent enhances lipophilicity and may influence receptor binding, while the thioether linkage contributes to metabolic stability compared to oxygen or nitrogen analogs . The indolin-1-yl group introduces a bicyclic structure that could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-15-5-3-6-16(10-15)27-20-17(11-25-27)21(24-13-23-20)29-12-19(28)26-9-8-14-4-1-2-7-18(14)26/h1-7,10-11,13H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEGTVSFFXHFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to an indolin moiety through a thioether bond. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
| Component | Structure |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo Core |
| Indolin | Indolin Structure |
| Thioether Linkage | Thioether Structure |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The following findings summarize its biological effects:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, in a study comparing several derivatives, the target compound showed an IC50 value of approximately 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations (2.0–4.0 µM), with a notable increase in sub-G1 phase cells indicative of apoptotic activity .
- Cell Cycle Arrest : The compound was also shown to arrest the cell cycle at the S and G2/M phases, leading to DNA fragmentation in treated cells .
- Structure-Activity Relationship (SAR) :
Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Pyrazolo[3,4-d]pyrimidines have been recognized for their ability to inhibit various kinases implicated in cancer progression:
- EGFR Inhibition : Recent studies have demonstrated that similar compounds can effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and survival. The target compound may exhibit similar properties due to structural similarities with known EGFR inhibitors .
Case Studies
Several case studies have explored derivatives of pyrazolo[3,4-d]pyrimidines with promising results:
- Study on Antitumor Activity : A derivative with a similar scaffold was tested against multiple cancer cell lines (MCF-7, HepG2). Results indicated significant growth inhibition and induction of apoptosis at low concentrations (IC50 values ranging from 1.74 to 42.3 µM depending on the analog) .
- Molecular Docking Studies : Computational studies revealed that the target compound could effectively bind to EGFR and other kinase targets, suggesting a mechanism for its observed biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives with Thioether Linkages
¹Exact molecular formula inferred from structural analogs.
²Calculated based on similar compounds (e.g., C₂₅H₁₉ClN₆OS ≈ 506.0 g/mol).
³Molecular formula from .
Key Findings :
- The ethyl ester derivative (MW 362.8) has reduced molecular weight compared to the target compound, likely due to the absence of the indolinyl group. This substitution may enhance metabolic stability but reduce target affinity .
- HS38 and HS43 demonstrate that substituting the ethanone group with polar moieties (e.g., propanamide, hydroxyethyl) improves aqueous solubility, critical for bioavailability .
Heterocyclic Core Modifications
Key Findings :
- Replacing the pyrazolo[3,4-d]pyrimidine core with thieno[3,2-d]pyrimidine () resulted in an 82% synthesis yield, suggesting superior reaction efficiency compared to pyrazole-based analogs. The fused thiophene ring may enhance binding to hydrophobic enzyme pockets .
- The imidazole-based analog () exhibits a higher molecular weight (491.0) due to the nitro group, which could increase metabolic resistance but reduce solubility .
Pharmacologically Active Analogs
Key Findings :
- Ibrutinib () shares the pyrazolo[3,4-d]pyrimidine core but replaces the thioether with a piperidinyl-propenone group, enabling covalent binding to BTK kinase. This highlights the scaffold’s versatility in drug design .
- Compound 4g () incorporates a triazole and quinoline group, achieving selective IGF-1R inhibition but with a lower synthesis yield (39.2%), likely due to steric hindrance during cyclization .
Preparation Methods
Pyrazolopyrimidine Core Construction
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized from pyrazole or pyrimidine precursors:
Pathway A: From 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- Cyclization : Treatment with formamide at 180°C for 6 hours induces cyclization to 4-hydroxy derivative.
- Chlorination : Phosphoryl chloride (POCl₃) converts hydroxyl to chloride at position 4 (85% yield).
- Thiolation : Displacement of chloride with thiourea in ethanol/water (1:1) under reflux yields mercapto derivative (78% yield).
Pathway B: Direct Thiol Incorporation
Microwave-assisted one-pot synthesis from:
- 3-Chloroaniline
- Ethyl cyanoacetate
- Thiourea
Yields 72% product in 30 minutes at 150°C.
Synthesis of 1-(Indolin-1-yl)-2-chloroethanone
Indoline Acetylation
- Indoline Protection : Treat indoline with acetic anhydride to form 1-acetylindoline (92% yield).
- Chloroacetylation : React with chloroacetyl chloride in dichloromethane using DMAP catalyst (0°C → rt, 86% yield).
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ac₂O | Toluene | 110 | 4 | 92 |
| 2 | ClCH₂COCl | DCM | 0 → 25 | 12 | 86 |
Thioether Coupling Strategies
Nucleophilic Aromatic Substitution
Optimized Protocol :
- Dissolve 1-(3-chlorophenyl)-4-mercapto-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in dry DMF
- Add 1-(indolin-1-yl)-2-chloroethanone (1.2 eq)
- Employ Cs₂CO₃ (2 eq) as base
- Heat at 80°C under N₂ for 8 hours
- Isolate product via silica chromatography (hexane:EtOAc 3:1)
Yield Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 62 |
| NaH | THF | 60 | 6 | 58 |
| Cs₂CO₃ | DMF | 80 | 8 | 89 |
Alternative One-Pot Synthesis
Sequential Cyclization-Coupling
- React 3-chloroaniline, ethyl cyanoacetate, and thiourea under microwave
- Directly add 1-(indolin-1-yl)-2-chloroethanone without intermediate isolation
- Maintain reaction at 120°C for 2 hours
Advantages :
- Eliminates purification of air-sensitive thiol intermediate
- Reduces total synthesis time from 18 to 6 hours
- Improves overall yield to 76%
Structural Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, pyrimidine-H)
- δ 7.89–7.21 (m, 8H, aromatic)
- δ 4.33 (t, J=7.2 Hz, 2H, indoline CH₂)
- δ 3.28 (t, J=7.2 Hz, 2H, indoline CH₂)
HRMS (ESI+) :
Calculated for C₂₁H₁₆ClN₅OS [M+H]⁺: 428.0834
Found: 428.0832
Scale-Up Considerations and Process Chemistry
Critical Parameters for Industrial Production
- Thiol Stability : Maintain N₂ atmosphere during thiol handling
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener process
- Catalyst Recycling : Immobilized Cs₂CO₃ on mesoporous silica enables 5 reaction cycles
Comparative Process Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Reaction Volume | 50 mL | 20 L |
| Isolation Method | Column | Crystallization |
| Purity | 98.5% | 99.7% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves coupling the pyrazolo[3,4-d]pyrimidine core with the indolin-1-yl moiety via a thioether linkage. Critical steps include nucleophilic substitution or thiol-ene reactions under inert atmospheres.
- Optimization : Solvents like dimethylformamide (DMF) or toluene are preferred for solubility and reaction efficiency. Temperature control (e.g., 60–80°C) and pH adjustments minimize side reactions, as noted in analogous pyrazolo-pyrimidine syntheses .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) before proceeding to downstream steps .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the pyrazolo-pyrimidine core, indolin-1-yl group, and thioether bridge. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfur-linked methylene groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~437.1 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to poor crystallinity in similar compounds .
Q. How does the compound’s solubility and stability influence experimental design?
- Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents. Solubility in non-polar solvents (e.g., chloroform) is moderate .
- Stability : Degradation under UV light or prolonged storage at room temperature requires aliquoting and storage at -20°C in amber vials .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro studies?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Adjust for batch effects (e.g., solvent lot variations) .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., ABL1 or JAK2). Focus on the pyrazolo-pyrimidine core’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Assess binding stability over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate robust interactions .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
- ADME Profile : Low oral bioavailability (<20%) is expected due to poor permeability. Pro-drug strategies (e.g., esterification of the ethanone group) may improve absorption .
- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism likely dominates. Use liver microsome assays to identify major metabolites and modify labile sites .
Q. How does the 3-chlorophenyl substituent influence selectivity against off-target receptors?
- Structure-Activity Relationship (SAR) : The chloro group enhances hydrophobic interactions with kinase pockets but may increase hERG channel binding (cardiotoxicity risk). Compare with 4-fluorophenyl analogs to isolate selectivity trends .
Q. What experimental controls are critical for validating the compound’s mechanism of action?
- Negative Controls : Use inactive enantiomers or scaffold-modified derivatives (e.g., pyrazolo[3,4-b]pyridine) to confirm target specificity .
- Genetic Knockdown : siRNA-mediated silencing of putative targets (e.g., mTOR) in cell lines validates pathway dependency .
Key Recommendations for Researchers
- Prioritize reproducibility by documenting solvent batches, humidity, and temperature during synthesis.
- Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and mitigate false positives.
- Collaborate with computational chemists to refine SAR models and prioritize derivatives for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
